molecular formula C23H31N5O6S B1673110 4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1) CAS No. 247131-79-9

4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)

Cat. No. B1673110
CAS RN: 247131-79-9
M. Wt: 505.6 g/mol
InChI Key: NOBZETMXGVAWIM-UHFFFAOYSA-N
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Description

JTV-803 is a small molecule drug that functions as a selective and direct inhibitor of Factor Xa. It has been studied for its potential use in treating thrombosis and other cardiovascular diseases. The compound is known for its high selectivity and potency in inhibiting Factor Xa, making it a promising candidate for anticoagulant therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTV-803 involves several key steps. Initially, protected hydroxy tetrahydroisoquinoline is treated with chloromethyl methyl sulfide in dimethylformamide (DMF) in the presence of sodium hydride to afford a methylsulfanyl derivative. This intermediate is then converted into a chloromethoxy compound by reaction with sulfuryl chloride .

Industrial Production Methods

Industrial production methods for JTV-803 are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of various reagents and catalysts to achieve the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

JTV-803 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

    Chemistry: As a selective Factor Xa inhibitor, JTV-803 is used in research to study the mechanisms of blood coagulation and to develop new anticoagulant therapies.

    Biology: The compound is used to investigate the biological pathways involving Factor Xa and its role in thrombosis and other cardiovascular diseases.

    Medicine: JTV-803 has been evaluated in clinical trials for its potential use in treating thrombosis, disseminated intravascular coagulation, and other related conditions.

    Industry: The compound’s high selectivity and potency make it a valuable tool in the development of new anticoagulant drugs

Mechanism of Action

JTV-803 exerts its effects by selectively inhibiting Factor Xa, an essential enzyme in the blood coagulation cascade. By binding to the active site of Factor Xa, JTV-803 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism of action makes JTV-803 a potent anticoagulant with potential therapeutic applications in preventing and treating thrombotic disorders .

Comparison with Similar Compounds

Similar Compounds

    DX-9065a: Another direct inhibitor of Factor Xa, studied for its anticoagulant properties.

    Fondaparinux: A synthetic pentasaccharide that inhibits Factor Xa indirectly by binding to antithrombin.

    Razaxaban: An orally active direct Factor Xa inhibitor.

    BAY59-7939:

Uniqueness of JTV-803

JTV-803 is unique in its high selectivity and potency as a direct Factor Xa inhibitor. Unlike indirect inhibitors like Fondaparinux, JTV-803 does not require antithrombin for its activity, making it more effective in certain clinical settings. Additionally, its ability to inhibit Factor Xa directly and selectively reduces the risk of off-target effects and enhances its therapeutic potential .

properties

CAS RN

247131-79-9

Molecular Formula

C23H31N5O6S

Molecular Weight

505.6 g/mol

IUPAC Name

4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C22H27N5O3.CH4O3S/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18;1-5(2,3)4/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29);1H3,(H,2,3,4)

InChI Key

NOBZETMXGVAWIM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N

Canonical SMILES

CS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl)-1-(4-pyridinyl)piperidine-4-carboxylic acid monomethanesulfonate trihydrate
JTV 803
JTV-803
JTV803

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-Amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxymethyl)-1-(pyridin-4-yl)piperidine-4-carboxylic acid (10 g) was suspended in water (50 ml) and methanesulfonic acid (1.6 ml) was added. The mixture was heated to 50° C. for dissolution. Then, acetone (150 ml) was added dropwise, and the mixture was stirred at the same temperature for 1 hour. The mixture was allowed to cool to room temperature. The precipitated crystals were collected by filtration to give the title compound (11.56 g).
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)
Reactant of Route 2
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)
Reactant of Route 3
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)
Reactant of Route 4
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)
Reactant of Route 5
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)
Reactant of Route 6
4-Piperidinecarboxylic acid, 4-(((2-(aminoiminomethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl)oxy)methyl)-1-(4-pyridinyl)-, methanesulfonate (1:1)

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